molecular formula C19H15IN4 B4290278 2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide

2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide

Cat. No.: B4290278
M. Wt: 426.3 g/mol
InChI Key: QZOIVXVSQZDAMF-UHFFFAOYSA-N
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Description

2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide is a complex organic compound that features a unique structure combining an amino group, an iodophenyl group, and a tetrahydronaphthalene core with multiple nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide typically involves multi-step organic reactions. One common approach is the condensation reaction between an appropriate aldehyde and a nitrile-containing compound, followed by cyclization and iodination steps. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dimethylformamide (DMF) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Azides or thiol-substituted derivatives.

Scientific Research Applications

2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and iodophenyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The nitrile groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-(2-bromophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
  • 2-amino-4-(2-chlorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile
  • 2-amino-4-(2-fluorophenyl)-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Uniqueness

The presence of the iodophenyl group in 2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide makes it unique compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and higher polarizability can lead to different reactivity and binding properties, potentially enhancing the compound’s effectiveness in certain applications.

Properties

IUPAC Name

2-amino-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN4/c20-16-8-4-3-7-14(16)17-13-6-2-1-5-12(13)15(9-21)18(24)19(17,10-22)11-23/h3-5,7-8,13,17H,1-2,6,24H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOIVXVSQZDAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide
Reactant of Route 2
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide
Reactant of Route 3
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide
Reactant of Route 4
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide
Reactant of Route 5
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide
Reactant of Route 6
2-amino-3,3-dicyano-4-(2-iodophenyl)-4a,5,6,7-tetrahydro-1(4H)-naphthalenyl cyanide

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